

Technical Characterization Guide: 2-(tert-Butyl)-5-fluoropyridine[1][2]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(tert-Butyl)-5-fluoropyridine

Cat. No.: B15334037

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Part 1: Executive Summary & Molecule Profile

2-(tert-Butyl)-5-fluoropyridine represents a strategic scaffold in modern drug discovery.[1][2] The incorporation of the tert-butyl group at the C2 position provides significant steric bulk and lipophilicity, shielding the pyridine nitrogen from unwanted metabolic coordination, while the C5-fluorine atom modulates the electronic properties of the ring, lowering the pKa and blocking metabolic oxidation at the electron-rich C5 position.

This guide provides a comprehensive technical breakdown of the physicochemical properties, synthesis pathways, and rigorous characterization protocols required to validate this compound's identity and purity in a research setting.

Chemical Identity[1][2][3]

Property	Detail
IUPAC Name	2-(tert-Butyl)-5-fluoropyridine
Common Name	2-tBu-5-F-Pyridine
Molecular Formula	C H FN
Molecular Weight	153.20 g/mol
CAS Number	Note: Specific CAS often varies by derivative; commonly associated with 1211516-77-6 (3-Cl analog) or custom synthesis IDs.[1][2]
SMILES	<chem>CC(C)(C)C1=NC=C(F)C=C1</chem>

Physicochemical Profile (Predicted)[1]

Parameter	Value	Significance
LogP	~2.4 - 2.7	Moderate lipophilicity suitable for CNS penetration.[1][2]
pKa (Conj. Acid)	~4.0 - 4.5	Reduced basicity compared to pyridine (5.[1][2]2) due to F-withdrawal, partially offset by t-Bu donation.[1][2]
Boiling Point	~160-170 °C	Volatile liquid / Low-melting solid.[1][2]
Appearance	Colorless Oil	Prone to yellowing upon oxidation/storage.[2]

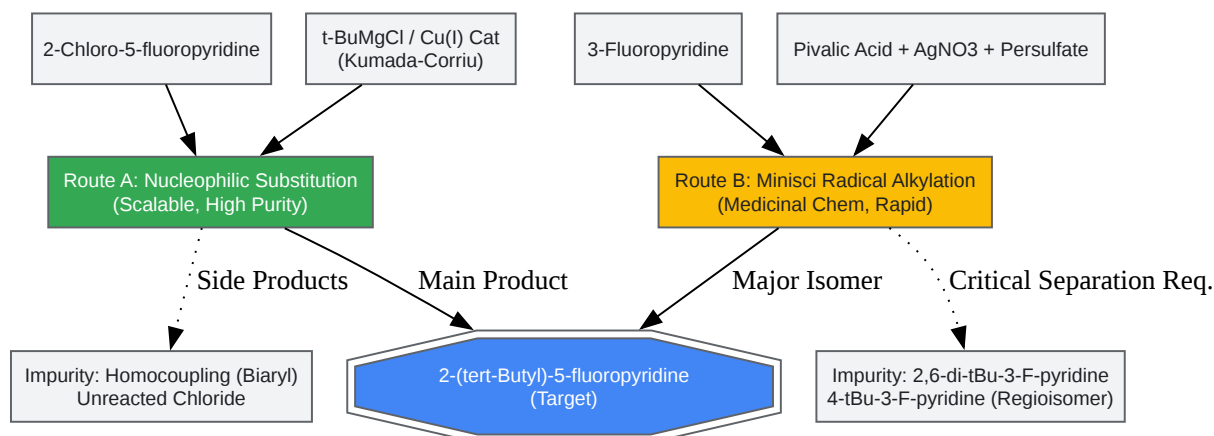
Part 2: Synthesis & Sourcing Logic[1][2]

To ensure the integrity of the characterization, one must understand the impurity profile generated by the synthesis. Two primary routes are dominant in the literature for this

substitution pattern.

Synthesis Decision Tree (Graphviz)

The following diagram outlines the retrosynthetic logic and potential impurity carry-over.



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Caption: Figure 1. Comparison of Nucleophilic Substitution (Route A) vs. Minisci Alkylation (Route B) pathways, highlighting specific impurity profiles that dictate downstream QC methods.

Part 3: Spectroscopic Characterization Atlas

This section details the expected spectral signatures.^{[2][3]} The combination of

F and

¹H NMR is the gold standard for validating the substitution pattern.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃

(Chloroform-d) or DMSO-d₆

.^[1]^[2] Internal Standard: TMS (0.00 ppm) for

H; CFCI

(0.00 ppm) for

F.^[2]

H NMR (400 MHz, CDCl

)

The spectrum is characterized by a distinct aromatic pattern (AMX system) and a strong aliphatic singlet.^[2]

Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Logic
8.35	d (or br s)	1H	,	H-6	Most deshielded (adj. to N).[1] [2] Appears as a doublet due to F-coupling.[1] [2]
7.30 - 7.38	ddd	1H	,	H-4	Ortho to F and Meta to N. Shows large F-coupling.[1] [2]
7.25	dd	1H	,	H-3	Ortho to t-Bu.[1][2] Overlaps with CHCl often; check integration.
1.36	s	9H	-	t-Butyl	Characteristic sharp singlet. [1][2]

Expert Insight: The coupling of Fluorine to the pyridine ring protons is diagnostic.

- H-6 (Ortho to F): Often appears as a narrow doublet or singlet with fine structure because (ortho) and (meta) are small in 2,5-disubstituted systems.[1]

- H-4 (Ortho to F): Will show a distinct splitting pattern due to the large

.[\[1\]](#)[\[2\]](#)

F NMR (376 MHz, CDCl₃)

proton-decoupled)

Shift (ppm)	Pattern	Assignment
-128.5 to -135.0	Singlet	F-5

C NMR (100 MHz, CDCl₃)

)

Key carbon signals will appear as doublets due to C-F coupling (

Hz).[\[2\]](#)

- C-2 (Quaternary): ~165 ppm (d,

Hz).[\[1\]](#)

- C-5 (C-F): ~158 ppm (d,

Hz).[\[1\]](#)

- C-6 (CH): ~137 ppm (d,

Hz).[\[1\]](#)

- C-4 (CH): ~123 ppm (d,

Hz).[\[1\]](#)

- t-Butyl (CH₃): ~30 ppm (s).[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)[2]

Method: LC-MS (ESI, Positive Mode)[1]

- Parent Ion [M+H]
: m/z 154.1
- Fragmentation:
 - Loss of Methyl (M-15): m/z 139 (Stabilized cation)[1]
 - Loss of Isobutene (M-56): m/z 98 (Protonated 3-fluoropyridine species - McLafferty rearrangement type)[1][2]

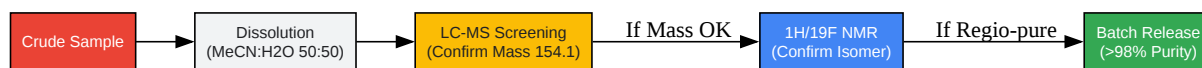
Part 4: Quality Control & Purity Analysis

To guarantee experimental reproducibility, the following HPLC method is recommended. It is designed to separate the target from potential regioisomers (e.g., 4-tBu-3-F-pyridine) which have very similar lipophilicities.[1][2]

HPLC Method Parameters

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 μ m
Mobile Phase A	Water + 0.1% Formic Acid (pH ~2.[1]7)
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Gradient	5% B to 95% B over 8 minutes
Detection	UV @ 254 nm (aromatic) and 210 nm (amide/general)
Retention Time	Target expected ~5.5 - 6.2 min (Late eluter due to t-Bu)

QC Workflow Diagram



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Caption: Figure 2. Step-by-step Quality Control workflow ensuring both chemical purity (LC) and structural identity (NMR).

Part 5: Handling & Stability

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The tert-butyl group activates the ring slightly, making it susceptible to slow oxidation over months if exposed to air.[1]
- Safety: Irritant.[2] Use standard PPE.[2] Avoid contact with strong oxidizing agents.[2]
- Reactivity: The C-F bond is stable to standard nucleophiles but can be engaged in Pd-catalyzed C-F activation or S_NAr reactions under forcing conditions (e.g., with strong alkoxides).[1]

References

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